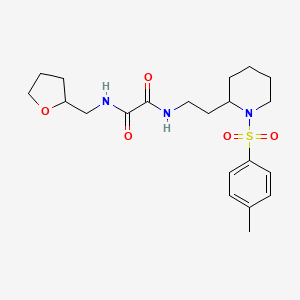

N1-((tetrahydrofuran-2-yl)methyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-((tetrahydrofuran-2-yl)methyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Catalytic Synthesis of Tetrahydropyridines

A study by Zhu, Lan, and Kwon (2003) in the Journal of the American Chemical Society discusses the use of ethyl 2-methyl-2,3-butadienoate in [4 + 2] annulation with N-tosylimines, leading to the synthesis of highly functionalized tetrahydropyridines. This process involves organic phosphine catalysts and demonstrates complete regioselectivity, expanding the reaction scope of similar compounds (Zhu, Lan, & Kwon, 2003).

Pheromonal Influence in Pigs

In 2009, researchers Park, Song, Lim, Sung, and Sung found that the N1-allyl-N2-(tetrahydrofuran-2-ylmethyl)oxalamide molecule, synthesized via nucleophilic addition-elimination reaction, effectively advanced estrus in pigs by approximately 11.3 days. This demonstrates the compound's potential as a pheromonal control agent in animal husbandry (Park et al., 2009).

Synthesis and Polymerization of Bimetallic Nickel Complexes

Pelletier, Fawcett, Singh, and Solan (2008) in the Journal of Organometallic Chemistry explored the synthesis of symmetrical and unsymmetrical tetramethylphenyl-linked iminopyridines. These complexes showed promise in ethylene polymerization studies, potentially offering new insights into the development of bimetallic nickel complexes for industrial applications (Pelletier, Fawcett, Singh, & Solan, 2008).

Role in Programmed Cell Death

Ha, Woster, Yager, and Casero (1997) in PNAS investigated N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm), a polyamine analogue. This compound demonstrated a role in inducing programmed cell death (PCD) through the superinduction of spermidine/spermine N1-acetyltransferase (SSAT), pointing to potential applications in antitumor agents (Ha, Woster, Yager, & Casero, 1997).

Orexin Receptor Antagonism

Dugovic et al. (2009) in the Journal of Pharmacology and Experimental Therapeutics discussed the effects of orexin receptor antagonists on sleep in rats. The study provides insights into the potential therapeutic applications of such compounds in sleep disorders (Dugovic et al., 2009).

Electrocatalytic Applications

Nutting, Rafiee, and Stahl (2018) in Chemical Reviews provided a comprehensive survey on the electrocatalytic applications of N-oxyl compounds, including their electrochemical properties and their use in the selective oxidation of organic molecules. This highlights the versatility of N1-((tetrahydrofuran-2-yl)methyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide related compounds in catalysis (Nutting, Rafiee, & Stahl, 2018).

Propiedades

IUPAC Name |

N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(oxolan-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O5S/c1-16-7-9-19(10-8-16)30(27,28)24-13-3-2-5-17(24)11-12-22-20(25)21(26)23-15-18-6-4-14-29-18/h7-10,17-18H,2-6,11-15H2,1H3,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIMMMHOBHQVJNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3CCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2657321.png)

![3-Methyl-6-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2657322.png)

![3-Bromo-6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2657324.png)

![N-(4-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2657326.png)

![Thiophen-3-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2657328.png)

![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxypropyl)quinazolin-4(3H)-one](/img/structure/B2657339.png)